CK-666

Description

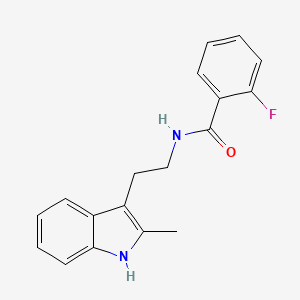

structure in first source

Properties

IUPAC Name |

2-fluoro-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17FN2O/c1-12-13(14-6-3-5-9-17(14)21-12)10-11-20-18(22)15-7-2-4-8-16(15)19/h2-9,21H,10-11H2,1H3,(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXRKUKRXVWJFER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1)CCNC(=O)C3=CC=CC=C3F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70343330 | |

| Record name | 2-fluoro-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70343330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

442633-00-3 | |

| Record name | 2-fluoro-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70343330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 442633-00-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of CK-666

For Researchers, Scientists, and Drug Development Professionals

Abstract

CK-666 is a potent and specific small molecule inhibitor of the Actin-Related Protein 2/3 (Arp2/3) complex, a key regulator of actin cytoskeleton dynamics. This document provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular interactions, kinetic effects, and cellular consequences. It includes a compilation of quantitative data, detailed experimental protocols for key assays, and visual representations of the relevant biological pathways and experimental workflows.

Introduction to the Arp2/3 Complex and Branched Actin Networks

The Arp2/3 complex is a seven-subunit protein assembly that plays a crucial role in the nucleation of new actin filaments from the sides of existing filaments, resulting in a dendritic, or branched, actin network.[1] This process is fundamental to various cellular functions, including cell migration, phagocytosis, and intracellular motility.[1] The activation of the Arp2/3 complex is a tightly regulated process initiated by Nucleation Promoting Factors (NPFs), such as members of the Wiskott-Aldrich syndrome protein (WASP) and WAVE families.[1][2] NPFs recruit actin monomers and the Arp2/3 complex, inducing a conformational change in the complex that enables it to bind to a "mother" actin filament and initiate the growth of a "daughter" filament at a characteristic 70-degree angle.[1]

Mechanism of Action of this compound

This compound exerts its inhibitory effect by directly binding to the Arp2/3 complex and stabilizing it in an inactive conformation.[3][4][5]

Binding Site and Molecular Interactions

X-ray crystallography studies have revealed that this compound binds to a hydrophobic pocket located at the interface of the Arp2 and Arp3 subunits of the complex.[3][4] This binding site is distinct from the binding sites of NPFs.[3] By occupying this pocket, this compound acts as a molecular wedge, preventing the necessary conformational change that brings Arp2 and Arp3 into the "short pitch" or filament-like arrangement required for nucleation activity.[3][4] Essentially, this compound locks the Arp2/3 complex in its "splayed" or inactive state.[3][4]

Allosteric Inhibition of Activation

This compound is classified as an allosteric inhibitor. It does not directly compete with NPFs for their binding sites on the Arp2/3 complex.[3] Instead, by stabilizing the inactive conformation, it prevents the complex from responding to the activation signals from NPFs.[3][4] This inhibition cannot be overcome by increasing the concentration of NPFs.[3]

Quantitative Data

The inhibitory potency of this compound has been quantified in various systems. The half-maximal inhibitory concentration (IC50) and dissociation constant (Kd) are key parameters that describe its efficacy.

| Parameter | Value | System/Complex | Reference |

| IC50 | 17 µM | Bovine thymus (Bt) Arp2/3 complex | [6][7] |

| IC50 | 5 µM | Schizosaccharomyces pombe (Sp) Arp2/3 complex | [6][7] |

| IC50 | 4 µM | Human Arp2/3 complex | [7] |

| IC50 | 12 µM | Cell-permeable Arp2/3 complex inhibition | [8] |

| IC50 | 19.9 µM | ArpC1A/C5L containing iso-complex | [2] |

| IC50 | 23 µM | Arp2/3-mediated actin polymerization | [9] |

| Kd | 1.3 ± 0.2 µM | Arp2/3 complex (without inhibitor) | [3] |

| Kd | 0.6 ± 0.1 µM | Arp2/3 complex in the presence of 200 µM this compound | [3] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Pyrene-Actin Polymerization Assay

This is the classical in vitro assay to monitor the kinetics of actin polymerization. The fluorescence of pyrene-labeled actin increases significantly upon its incorporation into a filament.

Materials:

-

Purified Arp2/3 complex

-

Purified Nucleation Promoting Factor (e.g., VCA domain of N-WASP)

-

Monomeric actin (with ~10% pyrene-labeled actin)

-

This compound (and inactive control CK-689) dissolved in DMSO

-

Polymerization Buffer (e.g., 5 mM Tris pH 7.6, 50 mM KCl, 1 mM MgCl2, 0.2 mM EGTA, 0.2 mM ATP, 1 mM DTT)

-

Spectrofluorometer (Excitation: 365 nm, Emission: 407 nm)

Procedure:

-

Prepare a master mix of monomeric actin (e.g., 1.5 µM final concentration with 10% pyrene-labeled actin) in polymerization buffer on ice.

-

Prepare solutions of Arp2/3 complex (e.g., 20 nM final concentration) and NPF (e.g., 250 nM final concentration) in polymerization buffer.

-

Prepare serial dilutions of this compound and the inactive control (CK-689) in DMSO. The final DMSO concentration in all reactions should be kept constant (e.g., 2%).

-

In a multi-well plate or cuvette, combine the Arp2/3 complex, NPF, and the desired concentration of this compound or control.

-

Initiate the polymerization reaction by adding the actin master mix to the other components.

-

Immediately place the plate or cuvette in the spectrofluorometer and monitor the increase in fluorescence over time at 30-second intervals for at least 30 minutes.

-

The maximum rate of polymerization is determined from the steepest slope of the fluorescence curve.

-

To determine the IC50, plot the maximum polymerization rates as a function of the this compound concentration and fit the data to a dose-response curve.

Listeria monocytogenes Motility Assay

This cell-based assay visualizes the effect of Arp2/3 inhibition on pathogen-induced actin-based motility. Listeria monocytogenes utilizes the host cell's actin polymerization machinery, via its surface protein ActA which mimics an NPF, to form "comet tails" and propel itself through the cytoplasm.

Materials:

-

A suitable epithelial cell line (e.g., SKOV3) cultured on coverslips

-

Listeria monocytogenes strain

-

This compound dissolved in DMSO

-

Cell culture medium

-

Fixation and permeabilization reagents (e.g., paraformaldehyde, Triton X-100)

-

Phalloidin conjugated to a fluorescent dye (to stain F-actin)

-

DAPI (to stain nuclei and bacteria)

-

Fluorescence microscope

Procedure:

-

Seed the epithelial cells on coverslips and grow to confluency.

-

Infect the cells with Listeria monocytogenes at a suitable multiplicity of infection (MOI) and allow the infection to proceed for a defined period (e.g., 1-2 hours) to allow for bacterial entry and intracellular replication.

-

Remove the extracellular bacteria by washing and adding a medium containing an antibiotic that does not penetrate the host cells (e.g., gentamicin).

-

Treat the infected cells with various concentrations of this compound or a DMSO control for a specified duration (e.g., 1 hour).

-

Fix the cells with paraformaldehyde, permeabilize with Triton X-100, and stain with fluorescently labeled phalloidin and DAPI.

-

Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

-

Quantify the percentage of bacteria associated with actin comet tails in the presence and absence of this compound. The IC50 can be determined by plotting the percentage of bacteria with comet tails against the this compound concentration.

Visualizations

Signaling Pathway of Arp2/3 Complex Activation and Inhibition by this compound

Caption: Arp2/3 activation by NPFs and its inhibition by this compound.

Experimental Workflow for Screening Arp2/3 Inhibitors

Caption: A typical workflow for the discovery and characterization of Arp2/3 complex inhibitors.

Cellular Effects of this compound

Inhibition of the Arp2/3 complex by this compound leads to distinct and observable changes in cellular morphology and behavior. The most prominent effects include:

-

Inhibition of Lamellipodia Formation: Lamellipodia, the broad, sheet-like protrusions at the leading edge of migrating cells, are rich in branched actin networks. Treatment with this compound leads to the rapid collapse of lamellipodia and a significant reduction in cell migration.

-

Disruption of Actin Comet Tails: As demonstrated in the Listeria motility assay, this compound prevents the formation of actin tails that propel intracellular pathogens.

-

Alterations in Cell Spreading: Cells treated with this compound exhibit defects in their ability to spread on a substrate, a process that relies on the dynamic remodeling of the actin cytoskeleton.

Conclusion

This compound is an invaluable tool for studying the roles of the Arp2/3 complex and branched actin networks in a wide range of cellular processes. Its well-defined mechanism of action, potent inhibitory activity, and cell permeability make it a cornerstone for research in cell biology, microbiology, and cancer biology. A thorough understanding of its interaction with the Arp2/3 complex, as detailed in this guide, is essential for the accurate interpretation of experimental results and for the future development of more potent and specific inhibitors for therapeutic applications.

References

- 1. rupress.org [rupress.org]

- 2. Arp2/3 complex - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Cryo-EM structure of NPF-bound human Arp2/3 complex and activation mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Characterization of two classes of small molecule inhibitors of Arp2/3 complex - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Steps of actin filament branch formation by Arp2/3 complex investigated with coarse-grained molecular dynamics [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Synthesis, Screening and Characterization of Novel Potent Arp2/3 Inhibitory Compounds Analogous to this compound [frontiersin.org]

- 9. Small molecules this compound and CK-869 inhibit Arp2/3 complex by blocking an activating conformational change - PMC [pmc.ncbi.nlm.nih.gov]

CK-666: A Technical Guide to a Potent Arp2/3 Complex Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of CK-666, a widely used small molecule inhibitor of the Actin-Related Protein 2/3 (Arp2/3) complex. This document consolidates key findings on its mechanism of action, inhibitory activity, and cellular effects, presenting quantitative data in a structured format. Detailed experimental protocols and visual diagrams are included to facilitate its application in research and drug development.

Core Concepts: Mechanism of Action

This compound is a cell-permeable small molecule that specifically targets the Arp2/3 complex, a key regulator of actin nucleation and the formation of branched actin networks.[1][2] Its inhibitory action stems from its ability to stabilize the inactive conformation of the complex.[1][3][4][5]

The Arp2/3 complex is a seven-subunit assembly that, upon activation by Nucleation Promoting Factors (NPFs) like WASp/WAVE proteins, undergoes a significant conformational change. This change brings the Arp2 and Arp3 subunits into close proximity, forming a template for a new actin filament that branches off an existing one.

This compound binds to a hydrophobic pocket at the interface of the Arp2 and Arp3 subunits.[3][6] This binding event prevents the necessary movement of Arp2 and Arp3 into the "short pitch" conformation characteristic of an activated complex.[3][4] By locking the Arp2/3 complex in its open, inactive state, this compound effectively blocks the initiation of new actin branches, thereby inhibiting processes dependent on dynamic actin remodeling.

Recent studies have revealed that the inhibitory effect of this compound can be dependent on the specific isoform composition of the Arp2/3 complex. For instance, this compound effectively inhibits actin branching by Arp2/3 complexes containing the ArpC1A subunit, but it is less effective against complexes containing the ArpC1B isoform.[7][8][9][10] This differential inhibition has important implications for interpreting experimental results in cell types with varying expression levels of Arp2/3 complex subunits.[7][8][9][10]

Quantitative Data: Inhibitory Activity of this compound

The inhibitory potency of this compound has been quantified across various Arp2/3 complexes and experimental systems. The half-maximal inhibitory concentration (IC50) is a key parameter for comparing its efficacy.

| Arp2/3 Complex Source/Isoform | Assay Type | Activator | IC50 (µM) | Reference |

| Bovine thymus (BtArp2/3) | Actin Polymerization | GST-VCA | 17 | [6][11] |

| Human platelets (HsArp2/3) | Actin Polymerization | ActA | 4 | [6] |

| Fission yeast (S. pombe, SpArp2/3) | Actin Polymerization | WASp | 5 | [6][11] |

| Recombinant ArpC1A/C5L | Actin Branching | VCA | 19.9 | [7] |

| Recombinant ArpC1B/C5L | Actin Branching | VCA | No inhibition observed | [7] |

| SKOV3 cells (Listeria motility) | Cellular Assay | Listeria monocytogenes | 22 | [6] |

| General (unspecified) | Not specified | Not specified | 12 | [1][2] |

Experimental Protocols

In Vitro Actin Polymerization Assay (Pyrene-Based)

This assay measures the rate of actin polymerization by monitoring the fluorescence increase of pyrene-labeled G-actin as it incorporates into growing F-actin filaments.

Materials:

-

Purified Arp2/3 complex

-

Nucleation Promoting Factor (e.g., GST-VCA domain of N-WASP)

-

G-actin (with 5-10% pyrene-labeled G-actin)

-

This compound (and inactive control CK-689) dissolved in DMSO

-

Polymerization Buffer: 5 mM Tris-HCl pH 7.0, 50 mM KCl, 1 mM MgCl₂, 1 mM EGTA, 0.2 mM ATP, 1 mM DTT

-

Fluorometer

Protocol:

-

Prepare a stock solution of this compound in DMSO.

-

Incubate the Arp2/3 complex with varying concentrations of this compound (or DMSO as a control) for approximately 1 hour on ice.[7]

-

In a fluorometer cuvette, combine the polymerization buffer, G-actin (e.g., 2.5 µM), and the pre-incubated Arp2/3 complex-inhibitor mixture (e.g., 2 nM Arp2/3).[7]

-

Initiate the polymerization reaction by adding the NPF (e.g., 10 nM VCA).[7]

-

Immediately begin monitoring the increase in pyrene fluorescence over time at an excitation wavelength of ~365 nm and an emission wavelength of ~407 nm.

-

The maximum slope of the fluorescence curve is proportional to the initial rate of actin polymerization.

-

Plot the polymerization rates against the this compound concentration to determine the IC50 value.

Cellular Motility Assay (Wound Healing)

This assay assesses the effect of this compound on collective cell migration.

Materials:

-

Cultured cells (e.g., M-1 kidney collecting duct cells) grown to confluence in a multi-well plate.[5]

-

This compound (and inactive control) dissolved in cell culture medium.

-

Sterile pipette tip (e.g., 200 µL).

-

Live-cell imaging microscope with an environmental chamber.

-

Image analysis software (e.g., ImageJ).

Protocol:

-

Create a "wound" in the confluent cell monolayer by scraping a straight line with a sterile pipette tip.[5]

-

Gently wash the cells with PBS to remove dislodged cells.

-

Replace the medium with fresh medium containing the desired concentration of this compound (e.g., 100-200 µM) or a vehicle control (DMSO).[5]

-

Place the plate on the microscope stage within the environmental chamber (37°C, 5% CO₂).

-

Acquire images of the wound area at regular intervals (e.g., every hour) for 24 hours.[5]

-

Quantify the area of the wound at each time point using image analysis software.

-

The rate of wound closure is a measure of collective cell motility. Compare the rates between this compound treated and control cells.

Mandatory Visualizations

Signaling Pathway: Arp2/3 Complex Activation and Inhibition by this compound

Caption: Arp2/3 complex activation pathway and its inhibition by this compound.

Experimental Workflow: In Vitro Actin Polymerization Assay

Caption: Workflow for an in vitro pyrene-actin polymerization assay.

Logical Relationship: this compound Effects on Cellular Processes

Caption: Logical flow from this compound to its cellular consequences.

Cellular Effects of this compound

Inhibition of the Arp2/3 complex by this compound leads to a variety of observable cellular phenotypes, primarily related to the disruption of the actin cytoskeleton.

-

Lamellipodia and Cell Spreading: Treatment with this compound often results in the reduction or complete loss of lamellipodia, the broad, sheet-like protrusions at the leading edge of migrating cells.[5] This can alter the process of cell spreading on a substrate.[12]

-

Cell Motility: By disrupting the formation of the dendritic actin network that drives membrane protrusion, this compound significantly impairs cell migration and motility in a wide range of cell types.[5]

-

Intracellular Pathogen Motility: Pathogens like Listeria monocytogenes hijack the host cell's actin machinery to propel themselves through the cytoplasm. This compound effectively inhibits this Arp2/3-dependent process, reducing the formation of actin "comet tails."[6][11]

-

Phagocytosis: In immune cells like macrophages, where Arp2/3-mediated actin polymerization is crucial for engulfing particles, this compound can impair phagocytosis. However, this effect is dependent on the Arp2/3 isoform composition, with cells expressing high levels of ArpC1B being less sensitive to this compound.[7][8][9]

-

Filopodia Formation: Interestingly, in some cell types, the inhibition of lamellipodia by this compound can lead to an increase in the number and length of filopodia, which are thin, finger-like protrusions.[1]

Conclusion and Future Directions

This compound is an invaluable tool for dissecting the roles of the Arp2/3 complex in various cellular and physiological processes. Its well-characterized mechanism of action and potent inhibitory activity make it a standard reagent in cell biology and cytoskeleton research. However, researchers must consider the emerging evidence of its differential activity against Arp2/3 iso-complexes, which adds a layer of complexity to the interpretation of experimental data. Future research may focus on developing even more specific inhibitors targeting distinct Arp2/3 isoforms to provide a finer level of control for therapeutic and research applications. The development of structural analogues with improved in vivo efficacy also presents a promising avenue for future drug development efforts.[7]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Small molecules this compound and CK-869 inhibit Arp2/3 complex by blocking an activating conformational change - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Small molecules this compound and CK-869 inhibit actin-related protein 2/3 complex by blocking an activating conformational change - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Arp2/3 complex inhibitors adversely affect actin cytoskeleton remodeling in the cultured murine kidney collecting duct M-1 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Characterization of two classes of small molecule inhibitors of Arp2/3 complex - PMC [pmc.ncbi.nlm.nih.gov]

- 7. embopress.org [embopress.org]

- 8. This compound and CK-869 differentially inhibit Arp2/3 iso-complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. embopress.org [embopress.org]

- 10. biorxiv.org [biorxiv.org]

- 11. This compound | Actin inhibitor | Mechanism | Concentration [selleckchem.com]

- 12. Arp2/3 complex inhibition radically alters lamellipodial actin architecture, suspended cell shape, and the cell spreading process - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of CK-666: A Technical Guide to a Potent Arp2/3 Complex Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, development, and application of CK-666, a selective, cell-permeable small molecule inhibitor of the Actin-related protein 2/3 (Arp2/3) complex. This compound has become an indispensable tool for studying the intricate roles of the Arp2/3 complex in actin dynamics and various cellular processes, including cell migration, endocytosis, and pathogen motility. This document details the mechanism of action of this compound, provides a summary of its inhibitory activity, outlines key experimental protocols for its use, and includes a description of its chemical synthesis.

Introduction: The Arp2/3 Complex and the Need for a Specific Inhibitor

The Arp2/3 complex is a seven-subunit protein assembly that plays a crucial role in the nucleation of actin filaments. Specifically, it generates branched actin networks by creating new actin filaments that branch off from existing ones. This process is fundamental to the formation of lamellipodia and other protrusive structures at the leading edge of migrating cells, driving cell motility. The Arp2/3 complex is activated by Nucleation Promoting Factors (NPFs), such as members of the Wiskott-Aldrich syndrome protein (WASP) family. Given its central role in cell migration, the Arp2/3 complex has been a key target for understanding and potentially controlling processes like cancer metastasis and immune responses. The development of specific inhibitors was therefore a critical step forward in dissecting its function.

Discovery and Mechanism of Action of this compound

This compound was identified through high-throughput screening as a potent inhibitor of the Arp2/3 complex. It is a derivative of an earlier identified compound, CK-636. The key structural difference is the replacement of a thiophene ring in CK-636 with a fluorobenzene ring in this compound, which enhances its inhibitory activity.

The mechanism of action of this compound has been well-characterized. It binds to a hydrophobic pocket at the interface between the Arp2 and Arp3 subunits of the complex. This binding event stabilizes the Arp2/3 complex in an inactive, "open" conformation, preventing the conformational change required for its activation by NPFs. By locking the complex in this inactive state, this compound effectively blocks the initiation of new actin filament branches.

Quantitative Data: Inhibitory Activity of this compound

The inhibitory potency of this compound has been quantified in various in vitro and cell-based assays. The half-maximal inhibitory concentration (IC50) varies depending on the source of the Arp2/3 complex and the specific experimental conditions.

| Arp2/3 Complex Source | Assay Type | IC50 (µM) | Reference |

| Human (HsArp2/3) | Pyrene-actin polymerization | 4 | [1] |

| Bovine (BtArp2/3) | Pyrene-actin polymerization | 17 | [2][3] |

| Fission Yeast (S. pombe, SpArp2/3) | Pyrene-actin polymerization | 5 | [2][3] |

| Budding Yeast (S. cerevisiae) | Pyrene-actin polymerization | 12 | [1] |

| Human SKOV3 cells | Listeria motility | 7 | [1] |

| B16-F1 melanoma cells | Cell Migration (Wound Healing) | ~25 (Effective concentration) | [4] |

Experimental Protocols

In Vitro Actin Polymerization Assay (Pyrene-Actin Assay)

This is the standard biochemical assay to measure the effect of this compound on Arp2/3-mediated actin nucleation. The assay relies on the fluorescence properties of pyrene-labeled actin monomers, which fluoresce more brightly when incorporated into a filament.

Materials:

-

Monomeric actin (unlabeled and pyrene-labeled)

-

Purified Arp2/3 complex

-

A Nucleation Promoting Factor (e.g., the VCA domain of WASP)

-

This compound stock solution (in DMSO)

-

General Actin Buffer (G-buffer)

-

Polymerization-inducing buffer (e.g., KMEI buffer)

-

Fluorescence spectrophotometer

Protocol:

-

Preparation of Actin: Prepare a solution of monomeric actin containing a small percentage (e.g., 5-10%) of pyrene-labeled actin in G-buffer.

-

Reaction Mixture Preparation: In a fluorometer cuvette, combine the Arp2/3 complex and the NPF in the polymerization buffer.

-

Initiation of Polymerization: Add the actin solution to the cuvette to initiate polymerization.

-

Inhibitor Addition: For inhibitor experiments, add varying concentrations of this compound (or DMSO as a control) to the reaction mixture before the addition of actin.

-

Fluorescence Measurement: Monitor the increase in pyrene fluorescence over time using a spectrofluorometer with excitation and emission wavelengths appropriate for pyrene (e.g., ~365 nm excitation and ~407 nm emission).

-

Data Analysis: The rate of actin polymerization can be determined from the slope of the fluorescence curve. IC50 values are calculated by plotting the polymerization rate against the concentration of this compound.

Cell Migration Assay (Wound Healing / Scratch Assay)

This assay is used to assess the effect of this compound on collective cell migration.

Materials:

-

Cells of interest (e.g., fibroblasts, cancer cells)

-

Cell culture plates (e.g., 6-well or 12-well plates)

-

Standard cell culture medium

-

Sterile pipette tips (e.g., p200) or a cell scraper

-

This compound stock solution (in DMSO)

-

Microscope with a camera

Protocol:

-

Cell Seeding: Seed cells in a culture plate at a density that will allow them to form a confluent monolayer within 24-48 hours.[5]

-

Creating the "Wound": Once the cells have formed a confluent monolayer, use a sterile pipette tip to create a straight scratch or "wound" through the center of the monolayer.[5]

-

Washing: Gently wash the cells with fresh medium to remove any detached cells.

-

Inhibitor Treatment: Add fresh medium containing the desired concentration of this compound or DMSO (as a control) to the wells.

-

Image Acquisition (Time 0): Immediately after adding the inhibitor, capture images of the wound at defined locations for each well using a microscope.

-

Incubation and Time-Lapse Imaging: Incubate the plate under standard cell culture conditions and capture images of the same wound locations at regular intervals (e.g., every 4-8 hours) over a period of 24-48 hours.

-

Data Analysis: The rate of wound closure is determined by measuring the area or width of the cell-free gap at each time point. The percentage of wound closure can be calculated and compared between the this compound treated and control groups.

Signaling Pathway and Experimental Workflow Visualizations

Arp2/3 Complex Signaling Pathway

Caption: Arp2/3 complex activation and inhibition by this compound.

Pyrene-Actin Assay Workflow

Caption: Workflow for the in vitro pyrene-actin polymerization assay.

Wound Healing Assay Workflow

Caption: Workflow for the wound healing (scratch) cell migration assay.

Chemical Synthesis of this compound

This compound, chemically known as 2-Fluoro-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzamide, can be synthesized through a multi-step process. The general synthetic route involves the preparation of 2-methyltryptamine followed by its acylation with 2-fluorobenzoyl chloride.

General Synthetic Procedure:

A solution of triethylamine and 2-methyltryptamine in dry dichloromethane is stirred, cooled, and then 2-fluorobenzoyl chloride in dry dichloromethane is added dropwise. The reaction mixture is stirred for several hours at room temperature. After the reaction is complete, it is washed with water, dried, and the solvent is evaporated. The crude product is then purified by column chromatography to yield the pure this compound.[5]

Conclusion

This compound has proven to be a highly valuable tool for cell biologists and researchers in related fields. Its specificity for the Arp2/3 complex allows for the precise dissection of the roles of branched actin networks in a multitude of cellular functions. This technical guide provides a foundational understanding of this compound, its mechanism of action, and practical protocols for its application in research. As our understanding of the complexities of the actin cytoskeleton continues to grow, the use of specific inhibitors like this compound will remain essential for future discoveries.

References

- 1. researchgate.net [researchgate.net]

- 2. digitalcommons.linfield.edu [digitalcommons.linfield.edu]

- 3. digitalcommons.linfield.edu [digitalcommons.linfield.edu]

- 4. Synthesis, Screening and Characterization of Novel Potent Arp2/3 Inhibitory Compounds Analogous to this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties - PMC [pmc.ncbi.nlm.nih.gov]

The Modulatory Effects of CK-666 on In Vitro Actin Polymerization: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The actin cytoskeleton, a cornerstone of cellular architecture and motility, is dynamically regulated by a host of proteins. Among these, the Arp2/3 complex is a critical nucleator of branched actin networks. CK-666, a small molecule inhibitor, has emerged as a pivotal tool for dissecting the roles of the Arp2/3 complex in various cellular processes. This technical guide provides an in-depth analysis of the in vitro effects of this compound on actin polymerization, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms. By stabilizing the inactive conformation of the Arp2/3 complex, this compound provides a potent and specific means to investigate the formation and function of branched actin filaments.

Introduction

Actin polymerization, the process of assembling globular actin (G-actin) into filamentous actin (F-actin), is fundamental to cell migration, endocytosis, and intracellular transport.[1] The Arp2/3 complex, a seven-subunit protein assembly, plays a crucial role in this process by nucleating new actin filaments from the sides of existing filaments, creating a dendritic, branched network.[2] This activity is essential for generating the protrusive forces required for lamellipodia formation and cell movement.[3]

This compound is a cell-permeable small molecule that selectively inhibits the Arp2/3 complex.[1][4] Its mechanism of action involves binding to a hydrophobic pocket at the interface of the Arp2 and Arp3 subunits, which locks the complex in an inactive, "splayed" conformation.[2][5] This prevents the conformational change required for the Arp2/3 complex to adopt its active, filament-like state and nucleate new actin branches.[2][6] This guide will delve into the quantitative aspects of this inhibition, provide detailed methodologies for its study, and illustrate the key molecular interactions.

Quantitative Analysis of this compound Inhibition

The inhibitory potency of this compound on Arp2/3-mediated actin polymerization has been quantified across various species and isoforms of the Arp2/3 complex. The half-maximal inhibitory concentration (IC50) is a key parameter used to describe the effectiveness of an inhibitor.

| Arp2/3 Complex Source | Activator | IC50 (µM) | Reference |

| Bos taurus (Bovine) | N-WASP-VCA | 17 | [4][7] |

| Schizosaccharomyces pombe (Fission Yeast) | N-WASP-VCA | 5 | [4][7] |

| Homo sapiens (Human) | N-WASP-VCA | 4 | [4] |

| Recombinant Human Arp2/3 (ArpC1A-containing) | GST-N-WASP-VCA | Not specified, but inhibited | [8] |

| Recombinant Human Arp2/3 (ArpC1B-containing) | GST-N-WASP-VCA | Not inhibited | [8] |

| Recombinant Human Arp2/3 (ArpC1A or ArpC1B) | SPIN90 | Similar IC50 for both | [8] |

| General (in vitro pyrene assay) | N-WASP VCA | 23 | [3][9] |

Note: The inhibitory effect of this compound can be dependent on the specific isoform of the Arp2/3 complex subunits, particularly ArpC1. This compound effectively inhibits branching nucleation by ArpC1A-containing complexes but not ArpC1B-containing complexes when activated by N-WASP-VCA.[8] However, when activated by SPIN90, both isoforms are inhibited.[8]

The binding affinity of the Arp2/3 complex to F-actin is also slightly affected by this compound.

| Interaction | Condition | Dissociation Constant (KD) (µM) | Reference |

| Bos taurus Arp2/3 complex to F-actin | Control (DMSO) | 0.9 ± 0.3 | [2] |

| Bos taurus Arp2/3 complex to F-actin | + 200 µM this compound | 2 ± 1 | [2] |

Experimental Protocols

The pyrene-actin polymerization assay is the gold standard for quantifying the effect of inhibitors like this compound on actin dynamics in vitro. This fluorescence-based assay relies on the significant increase in fluorescence of pyrene-labeled G-actin upon its incorporation into F-actin.[9][10]

Preparation of Pyrene-Labeled Actin

-

Actin Purification: Purify actin from rabbit skeletal muscle acetone powder.[11]

-

Labeling Reaction: Dialyze purified G-actin against a labeling buffer (e.g., 25 mM Tris pH 8.0, 0.1 M KCl, 2 mM MgCl2, 0.3 mM ATP).[10] Add a 4- to 7-fold molar excess of N-(1-pyrene)iodoacetamide (from a 10 mM stock in DMF) to the actin solution while gently stirring.[10]

-

Incubation: Cover the reaction mixture with foil and incubate overnight at 4°C with gentle stirring.[10]

-

Quenching and Polymerization: Stop the reaction by adding DTT. Induce polymerization by adding KCl and MgCl2 to final concentrations of 50 mM and 2 mM, respectively.[11]

-

Pelleting and Depolymerization: Pellet the pyrene-labeled F-actin by ultracentrifugation. Resuspend the pellet in G-buffer (e.g., 2 mM Tris-HCl pH 8.0, 0.2 mM ATP, 0.1 mM CaCl2, 0.5 mM DTT) to depolymerize the filaments.[11][12]

-

Dialysis and Clarification: Dialyze the pyrene-labeled G-actin against G-buffer for at least two days.[10] Clarify the solution by ultracentrifugation to remove any remaining F-actin.

-

Concentration and Labeling Efficiency Determination: Measure the absorbance at 290 nm and 344 nm to determine the actin concentration and the percentage of pyrene labeling.[11]

Pyrene-Actin Polymerization Assay

-

Reaction Mixture Preparation: Prepare a master mix containing G-actin (typically 1-10% pyrene-labeled) in G-buffer.[3][9]

-

Addition of Arp2/3 Complex and Activator: Add the Arp2/3 complex (e.g., 10-20 nM) and a nucleation-promoting factor (NPF) such as the VCA domain of N-WASP (e.g., 250 nM) to the reaction mixture.[3][9]

-

Addition of this compound: Add this compound (or DMSO as a control) at the desired concentration. Ensure the final DMSO concentration is constant across all conditions.[9]

-

Initiation of Polymerization: Initiate actin polymerization by adding a polymerization buffer (e.g., 10x KMEI: 500 mM KCl, 10 mM MgCl2, 10 mM EGTA, 100 mM Imidazole-HCl pH 7.0).[12]

-

Fluorescence Measurement: Immediately place the reaction in a fluorometer and monitor the increase in pyrene fluorescence over time. Use an excitation wavelength of 365 nm and an emission wavelength of 407 nm.[12][13]

-

Data Analysis: The maximum slope of the fluorescence curve represents the maximum rate of actin polymerization. Plot the polymerization rates against the inhibitor concentration to determine the IC50 value.[9]

Visualizing the Mechanism and Workflow

Signaling Pathway of Arp2/3 Complex Inhibition by this compound

Caption: this compound inhibits Arp2/3 by stabilizing its inactive state.

Experimental Workflow for Pyrene-Actin Polymerization Assay

Caption: Workflow for assessing this compound's effect on actin polymerization.

Conclusion

This compound is an indispensable tool for probing the function of the Arp2/3 complex in actin polymerization. Its specific mechanism of action, which involves the stabilization of the inactive state of the complex, allows for the targeted disruption of branched actin network formation. The quantitative data and detailed experimental protocols provided in this guide offer researchers a comprehensive resource for utilizing this compound to investigate the intricate regulation of the actin cytoskeleton. Understanding the nuances of its inhibitory activity, including its isoform specificity, is crucial for the accurate interpretation of experimental results and for advancing our knowledge of actin-dependent cellular processes.

References

- 1. agscientific.com [agscientific.com]

- 2. Small molecules this compound and CK-869 inhibit Arp2/3 complex by blocking an activating conformational change - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Synthesis, Screening and Characterization of Novel Potent Arp2/3 Inhibitory Compounds Analogous to this compound [frontiersin.org]

- 4. Characterization of two classes of small molecule inhibitors of Arp2/3 complex - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Arp2/3 complex inhibitors adversely affect actin cytoskeleton remodeling in the cultured murine kidney collecting duct M-1 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound | Actin inhibitor | Mechanism | Concentration [selleckchem.com]

- 8. embopress.org [embopress.org]

- 9. Synthesis, Screening and Characterization of Novel Potent Arp2/3 Inhibitory Compounds Analogous to this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pyrene actin prep [maciverlab.bms.ed.ac.uk]

- 11. Measurement and Analysis of in vitro Actin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mullinslab.ucsf.edu [mullinslab.ucsf.edu]

- 13. Actin polymerisation assay [wwwuser.gwdguser.de]

The Arp2/3 Complex and its Modulation by CK-666: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Actin-Related Protein 2/3 (Arp2/3) complex is a pivotal regulator of actin cytoskeleton dynamics, orchestrating the formation of branched actin networks that drive fundamental cellular processes such as motility, endocytosis, and phagocytosis. Its activity is tightly controlled by a class of proteins known as Nucleation Promoting Factors (NPFs). The small molecule inhibitor, CK-666, has emerged as a critical tool for dissecting the cellular functions of the Arp2/3 complex. This technical guide provides a comprehensive overview of the Arp2/3 complex, the mechanism of action of this compound, quantitative data on its inhibitory effects, detailed experimental protocols for its study, and visualizations of the pertinent signaling pathways and experimental workflows.

The Arp2/3 Complex: A Master Regulator of Branched Actin Networks

The Arp2/3 complex is a seven-subunit protein assembly that plays a central role in the regulation of the actin cytoskeleton in most eukaryotic cells.[1] Two of its subunits, ARP2 and ARP3, are actin-related proteins that serve as a template for the nucleation of new actin filaments.[1] The complex binds to the side of a pre-existing "mother" actin filament and initiates the growth of a new "daughter" filament at a characteristic 70-degree angle.[1] This process of dendritic nucleation is the foundation for the formation of the branched, web-like actin networks found in structures like the lamellipodia of migrating cells.[1][2]

The activity of the Arp2/3 complex is intrinsically low and requires activation by NPFs.[3] Prominent among these are members of the Wiskott-Aldrich syndrome protein (WASP) family, such as WASP, N-WASP, and the WAVE/SCAR complex.[2][4] These NPFs, in response to upstream signals, recruit actin monomers and the Arp2/3 complex, thereby initiating actin polymerization.[2]

The functions of the Arp2/3 complex are diverse and essential for numerous cellular activities:

-

Cell Motility: Formation of lamellipodia, the broad, sheet-like protrusions at the leading edge of migrating cells, is a hallmark of Arp2/3 activity.[1]

-

Endocytosis and Phagocytosis: The complex is crucial for the membrane remodeling events required for the internalization of extracellular material.[1]

-

Intracellular Trafficking: Arp2/3-dependent actin networks are involved in the movement of vesicles and organelles within the cell.[1]

This compound: A Specific Inhibitor of the Arp2/3 Complex

This compound is a cell-permeable small molecule that acts as a specific and reversible inhibitor of the Arp2/3 complex.[5] Its mechanism of action involves binding to a hydrophobic pocket at the interface of the Arp2 and Arp3 subunits.[6][7] This binding event stabilizes the Arp2/3 complex in its inactive, "splayed" conformation, preventing the conformational change necessary for its activation and subsequent nucleation of actin filaments.[5][6][8]

It is important to note that the inhibitory effect of this compound can vary depending on the specific isoform of the Arp2/3 complex present in a given cell type. For instance, this compound is a more potent inhibitor of Arp2/3 complexes containing the ArpC1A subunit compared to those with the ArpC1B subunit.[6]

Quantitative Analysis of this compound Inhibition

The inhibitory potency of this compound has been quantified in various in vitro and cellular assays. The half-maximal inhibitory concentration (IC50) is a key parameter used to describe the effectiveness of an inhibitor.

| Parameter | Value | Assay Conditions | Source |

| IC50 | 4 µM | Human Arp2/3 complex | [9] |

| IC50 | 17 µM | Bovine thymus Arp2/3 complex | [10] |

| IC50 | 5 µM | S. pombe Arp2/3 complex | [10] |

| IC50 | 12 µM | General Arp2/3 complex | [4][5] |

| IC50 | 19.9 µM | ArpC1A/C5L containing complex (VCA activated) | [6] |

| IC50 | 23 µM | Arp2/3-mediated pyrene-actin polymerization | [5][11] |

| KD (Actin Filament Binding) | 2 ± 1 µM | Bovine thymus Arp2/3 complex with this compound | [1] |

The application of this compound to cells results in quantifiable changes in various cellular processes that are dependent on Arp2/3 activity.

| Cellular Process | Effect of this compound | Concentration | Cell Type | Source |

| Lamellipodia Formation | Dose-dependent decrease | 100 µM (significant inhibition) | adhSL cells | [7] |

| Lamellipodia Formation | Up to 90% decrease | 200 µM | M-1 kidney cells | [10] |

| Retrograde Actin Flow | 41.2 ± 4.7% increase | 100 µM | Neuronal growth cones | [2] |

| Actin Network Density | Markedly reduced | 50 µM | Neuronal growth cones | [2][12] |

| Cell Motility | Significantly decreased | 200 µM | M-1 kidney cells | [10] |

| Clathrin-mediated Endocytosis | Lengthened clathrin and dynamin2 lifetimes | 100 µM | - | [13] |

Experimental Protocols

Pyrene-Actin Polymerization Assay

This is a standard in vitro assay to measure the effect of inhibitors on Arp2/3-mediated actin polymerization. The fluorescence of pyrene-labeled actin increases significantly upon its incorporation into a filament.

Materials:

-

Monomeric actin (unlabeled and pyrene-labeled)

-

Purified Arp2/3 complex

-

NPF (e.g., VCA domain of N-WASP)

-

This compound (and a DMSO control)

-

Polymerization buffer (e.g., 5 mM Tris pH 7.6, 50 mM KCl, 1 mM MgCl2, 0.2 mM ATP, 0.1 mM CaCl2, 1 mM DTT, 0.2 mM EGTA)

-

Fluorometer

Protocol:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare a master mix of monomeric actin containing 10% pyrene-labeled actin in G-buffer (e.g., 5 mM Tris pH 8.0, 0.2 mM ATP, 0.1 mM CaCl2).

-

In a fluorometer cuvette, combine the polymerization buffer, purified Arp2/3 complex, and the NPF.

-

Add the desired concentration of this compound or an equivalent volume of DMSO for the control.

-

Initiate the polymerization reaction by adding the actin master mix to the cuvette.

-

Immediately begin monitoring the increase in pyrene fluorescence over time (Excitation: ~365 nm, Emission: ~407 nm).

-

The maximum rate of polymerization is determined from the slope of the fluorescence curve.

-

Plot the maximum polymerization rate against the concentration of this compound to determine the IC50 value.[11][14]

Total Internal Reflection Fluorescence (TIRF) Microscopy

TIRF microscopy allows for the direct visualization of actin filament branching nucleated by the Arp2/3 complex at a surface.

Materials:

-

Fluorescently labeled actin monomers (e.g., Alexa 488-actin)

-

Purified Arp2/3 complex

-

NPF (e.g., VCA domain of N-WASP)

-

This compound (and a DMSO control)

-

TIRF microscopy buffer (e.g., 10 mM imidazole pH 7.0, 50 mM KCl, 1 mM MgCl2, 1 mM EGTA, 0.2 mM ATP, 10 mM DTT, and an oxygen scavenger system)

-

Microscope slides and coverslips coated with a molecule that promotes actin filament attachment (e.g., N-ethylmaleimide-modified myosin).

Protocol:

-

Assemble a flow cell using a microscope slide and coverslip.

-

Introduce pre-formed, fluorescently labeled "mother" actin filaments into the flow cell and allow them to adhere to the surface.

-

Prepare a reaction mixture containing fluorescently labeled actin monomers, Arp2/3 complex, NPF, and either this compound or DMSO in TIRF buffer.

-

Introduce the reaction mixture into the flow cell.

-

Visualize the formation of new, branched "daughter" filaments from the sides of the mother filaments using TIRF microscopy.

-

Acquire time-lapse images to analyze the kinetics of branch formation and the effect of this compound on this process.

Signaling Pathways and Experimental Workflows

Arp2/3 Complex Activation Signaling Pathway

The activation of the Arp2/3 complex is a tightly regulated process initiated by various upstream signals that converge on NPFs. Rho family GTPases, such as Rac1 and Cdc42, are key upstream regulators.

Caption: Arp2/3 complex activation pathway.

Experimental Workflow for Studying Arp2/3 Inhibition by this compound

A typical workflow for investigating the effects of this compound on Arp2/3-dependent cellular processes involves a combination of in vitro and cell-based assays.

References

- 1. Rho GTPases and the downstream effectors actin-related protein 2/3 (Arp2/3) complex and myosin II induce membrane fusion at self-contacts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Rac1 GTPase activates the WAVE regulatory complex through two distinct binding sites - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Phosphoregulation of the WAVE Regulatory Complex and Signal Integration - PMC [pmc.ncbi.nlm.nih.gov]

- 5. WAVE binds Ena/VASP for enhanced Arp2/3 complex–based actin assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. devtoolsdaily.com [devtoolsdaily.com]

- 8. embopress.org [embopress.org]

- 9. The RHO Family GTPases: Mechanisms of Regulation and Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Arp2/3-Branched Actin Maintains an Active Pool of GTP-RhoA and Controls RhoA Abundance - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Activation of the WAVE complex by coincident signals controls actin assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Arp2/3 complex mediates actin polymerization induced by the small GTP-binding protein Cdc42 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis, Screening and Characterization of Novel Potent Arp2/3 Inhibitory Compounds Analogous to this compound - PMC [pmc.ncbi.nlm.nih.gov]

CK-666: A Technical Guide to its Target Specificity and Binding Site

For Researchers, Scientists, and Drug Development Professionals

Abstract

CK-666 is a potent and specific small molecule inhibitor of the Actin-Related Protein 2/3 (Arp2/3) complex, a key regulator of actin cytoskeleton dynamics. This document provides a comprehensive technical overview of this compound's mechanism of action, target specificity, and binding site. It includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of the relevant biological pathways and experimental workflows. This guide is intended to serve as a valuable resource for researchers utilizing this compound to investigate Arp2/3-mediated cellular processes and for professionals in the field of drug development exploring the therapeutic potential of Arp2/3 inhibition.

Introduction

The Arp2/3 complex is a seven-subunit protein assembly that plays a crucial role in the nucleation of branched actin filaments, a process fundamental to cell motility, endocytosis, and other essential cellular functions.[1] Given its central role in these processes, the Arp2/3 complex is a significant target for both basic research and therapeutic intervention. This compound has emerged as a widely used chemical tool to reversibly inhibit Arp2/3 complex activity, enabling the dissection of its function in living cells and in vitro systems.[2] This document details the molecular basis of this compound's inhibitory action.

Target Specificity and Mechanism of Action

This compound is a cell-permeable inhibitor that specifically targets the Arp2/3 complex.[3][4] Its mechanism of action involves binding to a specific pocket on the complex, which stabilizes the Arp2/3 complex in an inactive, or "open," conformation.[3][5][6] This prevents the conformational change necessary for the complex to be activated by Nucleation Promoting Factors (NPFs) such as N-WASP. By locking the complex in this inactive state, this compound effectively blocks the initiation of new actin filament branches.[5][6]

The inhibitory effect of this compound is highly specific to the Arp2/3 complex. Studies have shown that it does not significantly inhibit the polymerization of actin monomers in the absence of the Arp2/3 complex.[2]

Signaling Pathway of Arp2/3 Complex Activation and Inhibition by this compound

Caption: Arp2/3 complex activation by N-WASP and inhibition by this compound.

Binding Site of this compound on the Arp2/3 Complex

X-ray crystallography studies have elucidated the precise binding location of this compound on the Arp2/3 complex. The inhibitor binds to a hydrophobic pocket located at the interface between the Arp2 and Arp3 subunits.[6] The co-crystal structure of the Bos taurus Arp2/3 complex with this compound has been solved and is available in the Protein Data Bank (PDB) under the accession code 3UKR . This structural information reveals that this compound makes contacts with residues from both Arp2 and Arp3, effectively acting as a "molecular wedge" that prevents the two subunits from adopting the "short-pitch" conformation characteristic of the active state.[6]

Quantitative Data

The inhibitory potency of this compound has been quantified in various species and under different experimental conditions. The half-maximal inhibitory concentration (IC50) is a standard measure of its effectiveness.

| Parameter | Species/Complex | Value | Assay Condition | Reference |

| IC50 | Bos taurus (Bovine) Arp2/3 | 17 µM | Pyrene-actin polymerization assay with N-WASP-VCA | [2] |

| IC50 | Schizosaccharomyces pombe (Fission Yeast) Arp2/3 | 5 µM | Pyrene-actin polymerization assay with N-WASP-VCA | [2] |

| IC50 | Homo sapiens (Human) Arp2/3 | 4 µM | Pyrene-actin polymerization assay with N-WASP-VCA | [2] |

| IC50 | Listeria monocytogenes motility in SKOV3 cells | ~10 µM | In vivo actin comet tail formation | [2] |

Detailed Experimental Protocols

Pyrene-Actin Polymerization Assay for IC50 Determination

This assay measures the rate of actin polymerization by monitoring the fluorescence increase of pyrene-labeled G-actin as it incorporates into F-actin filaments.

-

Monomeric actin (unlabeled and pyrene-labeled)

-

Purified Arp2/3 complex

-

Purified N-WASP VCA domain (or other NPF)

-

This compound stock solution (in DMSO)

-

DMSO (vehicle control)

-

Polymerization Buffer (e.g., 10 mM imidazole, pH 7.0, 50 mM KCl, 1 mM MgCl2, 1 mM EGTA, 0.5 mM DTT, 0.2 mM ATP)

-

96-well black microplate

-

Fluorescence plate reader (Excitation: ~365 nm, Emission: ~407 nm)

-

Prepare Actin Monomers: Resuspend lyophilized actin in G-buffer (e.g., 5 mM Tris-HCl, pH 8.0, 0.2 mM CaCl2, 0.2 mM ATP, 0.5 mM DTT) and clarify by ultracentrifugation. Mix unlabeled and pyrene-labeled actin to the desired final percentage (typically 5-10% pyrene-labeled).

-

Prepare this compound Dilutions: Prepare a serial dilution of this compound in DMSO. Also, prepare a DMSO-only control.

-

Assay Setup: In a 96-well plate, add the following components in order:

-

Polymerization Buffer

-

Arp2/3 complex (e.g., final concentration 10-20 nM)

-

N-WASP VCA domain (e.g., final concentration 100-300 nM)

-

This compound dilution or DMSO control (final DMSO concentration should be kept constant across all wells, typically ≤1%).

-

-

Incubation: Incubate the mixture for 10-15 minutes at room temperature to allow this compound to bind to the Arp2/3 complex.

-

Initiate Polymerization: Add the actin monomer mix (e.g., final concentration 2-4 µM) to each well to initiate the polymerization reaction.

-

Fluorescence Measurement: Immediately place the plate in the fluorescence plate reader and measure the fluorescence intensity over time (e.g., every 15-30 seconds for 10-20 minutes).

-

Data Analysis:

-

Determine the maximum rate of polymerization for each concentration of this compound by calculating the slope of the linear portion of the polymerization curve.

-

Plot the maximum polymerization rates against the logarithm of the this compound concentration.

-

Fit the data to a dose-response curve to determine the IC50 value.

-

Caption: Workflow for determining the IC50 of this compound using a pyrene-actin polymerization assay.

X-ray Crystallography of this compound in Complex with Arp2/3

This protocol provides a general outline for obtaining a co-crystal structure.

-

Highly purified and concentrated Arp2/3 complex

-

This compound

-

Crystallization buffer screen

-

Cryoprotectant

-

X-ray diffraction equipment

-

Complex Formation: Incubate the purified Arp2/3 complex with a molar excess of this compound (dissolved in a suitable solvent like DMSO) to ensure saturation of the binding site.

-

Crystallization Screening: Use vapor diffusion (hanging drop or sitting drop) to screen a wide range of crystallization conditions (precipitants, pH, salts, additives).

-

Crystal Optimization: Optimize the conditions that yield initial crystals to obtain larger, well-diffracting crystals.

-

Cryo-protection and Data Collection: Soak the crystals in a cryoprotectant solution before flash-cooling them in liquid nitrogen. Collect X-ray diffraction data at a synchrotron source.

-

Structure Determination: Process the diffraction data and solve the crystal structure using molecular replacement with a known Arp2/3 complex structure as a search model. Refine the model and build the this compound molecule into the electron density map.

Listeria monocytogenes Motility Assay

This in vivo assay assesses the effect of this compound on Arp2/3-dependent actin-based motility.

-

Listeria monocytogenes strain

-

Mammalian cell line (e.g., SKOV3, PtK2)

-

Cell culture medium

-

This compound stock solution (in DMSO)

-

DMSO (vehicle control)

-

Fixation and permeabilization reagents (e.g., paraformaldehyde, Triton X-100)

-

Fluorescently labeled phalloidin (to stain F-actin)

-

DAPI (to stain bacterial and host cell DNA)

-

Fluorescence microscope

-

Cell Culture and Infection: Plate the mammalian cells and allow them to adhere. Infect the cells with Listeria monocytogenes and allow the infection to proceed until bacteria are present in the cytoplasm.

-

This compound Treatment: Treat the infected cells with various concentrations of this compound or DMSO for a defined period (e.g., 30-60 minutes).

-

Fixation and Staining: Fix, permeabilize, and stain the cells with fluorescent phalloidin and DAPI.

-

Microscopy and Analysis: Image the cells using fluorescence microscopy. Quantify the percentage of bacteria associated with actin "comet tails" for each this compound concentration. Determine the IC50 as the concentration of this compound that reduces the percentage of comet tails by 50%.

Conclusion

This compound is a highly specific and potent inhibitor of the Arp2/3 complex with a well-defined binding site and mechanism of action. Its ability to reversibly block Arp2/3-mediated actin nucleation has made it an indispensable tool for cell biologists. The quantitative data and detailed protocols provided in this guide offer a solid foundation for researchers to effectively utilize this compound in their studies and for drug development professionals to consider the Arp2/3 complex as a viable therapeutic target.

References

- 1. Two verprolin homology domains increase the Arp2/3 complex-mediated actin polymerization activities of N-WASP and WAVE1 C-terminal regions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. embopress.org [embopress.org]

- 3. pnas.org [pnas.org]

- 4. Identification of another actin-related protein (Arp) 2/3 complex binding site in neural Wiskott-Aldrich syndrome protein (N-WASP) that complements actin polymerization induced by the Arp2/3 complex activating (VCA) domain of N-WASP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Activation of Arp2/3 Complex: Addition of the First Subunit of the New Filament by a WASP Protein Triggers Rapid ATP Hydrolysis on Arp2 | PLOS Biology [journals.plos.org]

- 6. Small molecules this compound and CK-869 inhibit Arp2/3 complex by blocking an activating conformational change - PMC [pmc.ncbi.nlm.nih.gov]

The Cell Permeability and Uptake of CK-666: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

CK-666 is a potent and selective, cell-permeable inhibitor of the Actin-Related Protein 2/3 (Arp2/3) complex.[1][2][3] By stabilizing the inactive conformation of the Arp2/3 complex, this compound prevents the nucleation of new actin filaments, thereby disrupting the formation of branched actin networks.[1][2] This mechanism of action makes this compound an invaluable tool for studying a wide array of cellular processes that are dependent on dynamic actin cytoskeletal rearrangements, including cell migration, endocytosis, and intracellular pathogen motility. This technical guide provides a comprehensive overview of the cell permeability and uptake of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing associated cellular pathways.

Cell Permeability and Uptake of this compound

This compound is widely described as a cell-permeable small molecule, a characteristic that is fundamental to its utility in cell-based assays.[1][2][3] While direct quantitative studies on the kinetics and transport mechanisms of this compound into cells are not extensively documented in publicly available literature, its efficacy in numerous cellular models and the rapid onset of its biological effects provide strong evidence of its ability to cross the plasma membrane.

The uptake of this compound is presumed to occur via passive diffusion, a common mechanism for small, lipophilic molecules. The specific role of membrane transporters in the uptake of this compound has not been elucidated.

Onset of Action

Studies have shown that the cellular effects of this compound can be observed within a short timeframe. For instance, in fission yeast, the depletion of actin patches and the assembly of ectopic F-actin structures occur approximately 10-20 minutes after the addition of a saturating concentration of this compound.[4] This relatively rapid action suggests efficient transport across the cell membrane and target engagement.

Quantitative Data Summary

The following tables summarize the key quantitative data related to the use and effects of this compound in various experimental settings.

Table 1: In Vitro Inhibition of Arp2/3 Complex by this compound

| Target Organism/Complex | IC50 (μM) | Reference |

| Bos taurus Arp2/3 complex | 17 | [5] |

| Schizosaccharomyces pombe Arp2/3 complex | 5 | [5] |

| Human/Bovine Arp2/3 complex | 4 - 17 | [6] |

| In vitro actin polymerization assay | 23 | [7] |

Table 2: Effective Concentrations of this compound in Cell-Based Assays

| Cell Type | Concentration (μM) | Incubation Time | Observed Effect | Reference |

| SKOV3 cells | 40 | 60 min | Reduction of actin polymerization around intracellular Listeria | [5] |

| Trabecular meshwork (TM) cells | 100 | Not specified | Significant reduction in the number and length of filopodia | [1] |

| M-1 epithelial cells | 100 - 200 | 2 hours | Reorganization of F-actin and drastic effect on cell motility rate | [8] |

| HeLa cells (vaccinia-infected) | 50 - 300 | 60 min | Dose-dependent decrease in virus-induced actin assembly | [6] |

| Fission yeast (S. pombe) | Saturating concentration (~100) | 10 - 20 min | Depletion of actin patches and assembly of ectopic F-actin | [4] |

| HT1080, 293T, Pfa1 cells | 100 | 24 - 72 hours | Attenuation of ferroptosis | [2] |

| B16-F1 melanoma cells | 100 | 1 hour | Blocked lamellipodium formation | [7] |

| LLC-PK1 cells | Not specified | 2 hours | Abolished vasopressin-induced AQP2 membrane accumulation | [9] |

Experimental Protocols

Detailed methodologies for key experiments involving this compound are crucial for reproducibility and further research.

Protocol 1: Inhibition of Lamellipodium Formation in B16-F1 Cells

Objective: To assess the effect of this compound on the formation of lamellipodia in migrating cells.

Methodology:

-

Seed B16-F1 melanoma cells onto glass coverslips coated with 25 µg/ml laminin.

-

Treat the cells with 100 µM this compound or a vehicle control (e.g., DMSO) for 1 hour.

-

Induce lamellipodia formation by adding AlCl₃ (50 µM) and NaF (30 mM) to the complete medium for 20 minutes.

-

Fix and permeabilize the cells.

-

Stain for F-actin using fluorescently labeled phalloidin and for the Arp2/3 complex using an antibody against a subunit (e.g., ARPC2).

-

Visualize the cells using fluorescence microscopy and quantify the percentage of cells with lamellipodia.[7]

Protocol 2: In Vitro Actin Polymerization Assay

Objective: To measure the inhibitory effect of this compound on Arp2/3 complex-mediated actin polymerization in a cell-free system.

Methodology:

-

Prepare a reaction mixture containing pyrene-labeled G-actin, Arp2/3 complex, and an activator of the Arp2/3 complex (e.g., VCA domain of N-WASP).

-

Add varying concentrations of this compound or a vehicle control to the reaction mixture.

-

Initiate actin polymerization by adding ATP and MgCl₂.

-

Monitor the increase in pyrene fluorescence over time using a fluorometer. The rate of fluorescence increase corresponds to the rate of actin polymerization.

-

Calculate the IC50 value by plotting the polymerization rate against the concentration of this compound.[7][10]

Protocol 3: Wound Healing Assay

Objective: To evaluate the effect of this compound on cell migration.

Methodology:

-

Grow a confluent monolayer of cells (e.g., M-1 epithelial cells) in a culture dish.

-

Create a "wound" in the monolayer by scratching it with a sterile pipette tip.

-

Wash the cells to remove debris and add fresh medium containing the desired concentration of this compound (e.g., 200 µM) or a vehicle control.

-

Acquire images of the wound at the beginning of the experiment (t=0) and at regular intervals (e.g., every hour) for a duration sufficient to observe wound closure in the control group.

-

Measure the area of the wound at each time point and calculate the rate of wound closure.[8]

Visualizations

Signaling Pathway of Arp2/3 Complex Inhibition by this compound

Caption: Mechanism of Arp2/3 complex inhibition by this compound.

Experimental Workflow for Assessing this compound Effect on Cell Migrationdot

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound protects against ferroptosis and renal ischemia-reperfusion injury through a microfilament-independent mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. apexbt.com [apexbt.com]

- 4. Homeostatic Actin Cytoskeleton Networks Are Regulated by Assembly Factor Competition for Monomers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | Actin inhibitor | Mechanism | Concentration [selleckchem.com]

- 6. embopress.org [embopress.org]

- 7. Synthesis, Screening and Characterization of Novel Potent Arp2/3 Inhibitory Compounds Analogous to this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Arp2/3 complex inhibitors adversely affect actin cytoskeleton remodeling in the cultured murine kidney collecting duct M-1 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Actin-related protein 2/3 complex plays a critical role in the aquaporin-2 exocytotic pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound and CK-869 differentially inhibit Arp2/3 iso-complexes - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of CK-666 on Cytoskeleton Organization: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The actin cytoskeleton is a dynamic and intricate network fundamental to a myriad of cellular processes, including motility, morphogenesis, and intracellular transport. A key regulator of actin dynamics is the Arp2/3 complex, which nucleates the formation of branched actin filaments. The small molecule inhibitor CK-666 specifically targets the Arp2/3 complex, providing a powerful tool to dissect its role in cellular functions. This technical guide offers an in-depth exploration of this compound's impact on cytoskeleton organization, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms and experimental workflows. By stabilizing the inactive conformation of the Arp2/3 complex, this compound prevents the crucial conformational change required for its activation, thereby inhibiting the formation of new branched actin networks.[1][2] This inhibitory action leads to significant alterations in cell morphology, a marked reduction in cell motility, and a disruption of structures reliant on branched actin, such as lamellipodia.

Mechanism of Action of this compound

This compound is a cell-permeable small molecule that specifically inhibits the Arp2/3 complex.[3] Its mechanism of action involves binding to a hydrophobic pocket at the interface of the Arp2 and Arp3 subunits.[1] This binding event stabilizes the inactive, "splayed" conformation of the complex, preventing the subunits from adopting the "short pitch" conformation that mimics an actin dimer, which is a prerequisite for nucleating a new actin filament.[1][2] Importantly, this compound does not prevent the binding of nucleation-promoting factors (NPFs) like WASp-family proteins to the Arp2/3 complex, but it effectively uncouples NPF binding from Arp2/3 complex activation.[1]

Signaling Pathway of Arp2/3 Complex Activation and Inhibition by this compound

The Arp2/3 complex is activated by Nucleation-Promoting Factors (NPFs), such as those from the Wiskott-Aldrich syndrome protein (WASP) and WAVE families.[4][5][6][7][8] These NPFs are themselves regulated by upstream signaling molecules, including Rho-family GTPases like Cdc42 and Rac. Upon activation, NPFs bind to the Arp2/3 complex and induce a conformational change that brings the Arp2 and Arp3 subunits into close proximity, mimicking an actin dimer and initiating the formation of a new actin filament at a characteristic 70-degree angle from an existing "mother" filament. This compound intervenes in this process by binding to the Arp2/3 complex and locking it in its inactive state, thereby preventing the NPF-induced conformational change and subsequent actin nucleation.

Quantitative Effects of this compound on Cytoskeletal Organization

The inhibitory effects of this compound on the Arp2/3 complex manifest in a dose-dependent manner across various cell types and experimental systems. The following tables summarize key quantitative data from the literature.

| Parameter | System/Cell Type | This compound Concentration (µM) | Observed Effect | Reference |

| IC₅₀ | Bovine Arp2/3 complex | 17 | Inhibition of actin polymerization | [3] |

| Fission yeast Arp2/3 complex | 5 | Inhibition of actin polymerization | [3] | |

| Cell Motility | M-1 kidney cells | 200 | ~90% reduction in motility rate | [9] |

| Glioma cells (U251) | Not specified | Migration inhibited to 38.73% of control | [10] | |

| Glioma cells (LN229) | Not specified | Migration inhibited to 57.40% of control | [10] | |

| Glioma cells (SNB19) | Not specified | Migration inhibited to 34.17% of control | [10] | |

| Lamellipodia Formation | M-1 kidney cells | 100-200 | Up to 90% decrease in lamellipodia formation | [9] |

| B16-F1 melanoma cells | 100 | Almost complete blockage of lamellipodium formation | [11] | |

| Actin Dynamics | Neuronal growth cones | 25 | Significant increase in retrograde actin flow | [12] |

| Neuronal growth cones | 50 | Markedly reduced actin network density | [12] | |

| Actin Fluorescence Intensity | Porcine oocytes | 100 | Significant decrease in cortical and cytoplasmic actin fluorescence | [13] |

Experimental Protocols

Detailed methodologies are crucial for the reproducible investigation of this compound's effects. The following sections provide step-by-step protocols for key experiments.

Immunofluorescence Staining of the Actin Cytoskeleton

This protocol allows for the visualization of changes in actin filament organization following this compound treatment.

Materials:

-

Cells cultured on glass coverslips

-

This compound and inactive control (e.g., CK-689)

-

Phosphate-buffered saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS (methanol-free)

-

0.1% Triton X-100 in PBS

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Fluorescently-labeled phalloidin (e.g., Alexa Fluor 488 phalloidin)

-

DAPI (for nuclear counterstaining)

-

Antifade mounting medium

Procedure:

-

Cell Treatment: Treat cells with the desired concentration of this compound or control compound for the appropriate duration.

-

Fixation: Gently wash the cells twice with pre-warmed PBS. Fix the cells with 4% PFA for 10-15 minutes at room temperature.

-

Permeabilization: Wash the cells three times with PBS. Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes.

-

Blocking: Wash the cells three times with PBS. Block non-specific binding by incubating with blocking buffer for 30-60 minutes.

-

Staining: Dilute fluorescently-labeled phalloidin and DAPI in blocking buffer. Incubate the cells with the staining solution for 30-60 minutes at room temperature, protected from light.

-

Mounting: Wash the cells three times with PBS. Mount the coverslips onto microscope slides using antifade mounting medium.

-

Imaging: Visualize the stained cells using a fluorescence microscope with appropriate filter sets.

Wound Healing (Scratch) Assay

This assay assesses the effect of this compound on collective cell migration.

Materials:

-

Cells cultured in a multi-well plate

-

This compound and control compound

-

Sterile pipette tip (p200 or p10)

-

Culture medium

-

Microscope with live-cell imaging capabilities (optional)

Procedure:

-

Cell Seeding: Seed cells in a multi-well plate to form a confluent monolayer.

-

Wound Creation: Create a "scratch" or cell-free gap in the monolayer using a sterile pipette tip.

-

Treatment: Wash the cells with PBS to remove debris and add fresh medium containing this compound or a control.

-

Imaging: Capture images of the scratch at time zero and at regular intervals (e.g., every 4-8 hours) until the wound in the control condition is nearly closed.

-

Analysis: Measure the area of the cell-free gap at each time point to quantify the rate of wound closure.

Transwell Migration Assay

This assay measures the chemotactic migration of individual cells through a porous membrane.

Materials:

-

Transwell inserts with appropriate pore size

-

Multi-well plate

-

Cells

-

This compound and control compound

-

Serum-free medium and medium with chemoattractant (e.g., FBS)

-

Cotton swabs

-

Fixation and staining reagents (e.g., methanol and crystal violet)

Procedure:

-

Preparation: Place transwell inserts into the wells of a multi-well plate. Add medium containing a chemoattractant to the lower chamber.

-

Cell Seeding: Resuspend cells in serum-free medium containing this compound or a control and seed them into the upper chamber of the transwell insert.

-

Incubation: Incubate the plate for a duration sufficient for cells to migrate through the pores (typically 4-24 hours).

-

Removal of Non-migrated Cells: Carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Fixation and Staining: Fix the migrated cells on the bottom of the membrane with methanol and stain with crystal violet.

-

Quantification: Elute the crystal violet and measure the absorbance, or count the number of migrated cells in representative fields of view under a microscope.

Conclusion